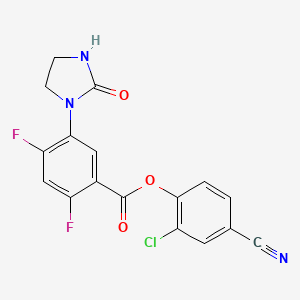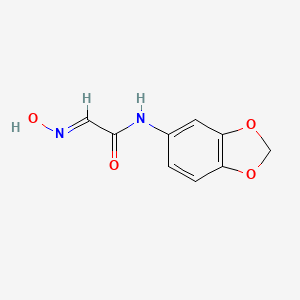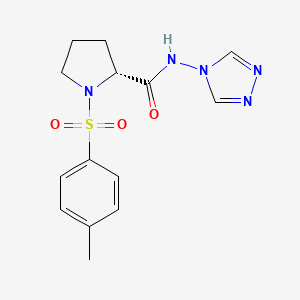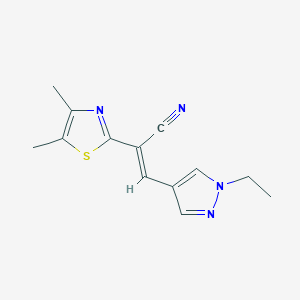
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide, also known as CDCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCP is a member of the cyanoenamide family of compounds and has been shown to possess a range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to possess a range of biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and neuroprotective activity. 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has also been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, the limitations of using 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide include its limited stability and reactivity, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide, including the development of new synthetic methods for its production, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide in the development of new materials and technologies may also be an area of future research.
Métodos De Síntesis
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a dehydration reaction using polyphosphoric acid to yield 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to possess anticancer activity by inhibiting the growth of cancer cells. In pharmacology, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. In material science, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been investigated for its potential use in the development of new materials, such as liquid crystals and polymers.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-9-4-3-7(10(13)11(9)18-2)5-8(6-14)12(15)16/h3-5H,1-2H3,(H2,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDBWFRGQVENC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)

![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)
![(4E)-2-(3,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7683037.png)
![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)

![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)



![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)